molecular formula C9H9BrN4O2 B2385611 2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide CAS No. 69211-01-4

2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide

Cat. No. B2385611
CAS RN: 69211-01-4
M. Wt: 285.101
InChI Key: WYVNOYMUWRLADH-UHFFFAOYSA-N
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Description

“2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide” is a chemical compound with potential in scientific research. It’s related to a group of compounds known as 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids .


Synthesis Analysis

The synthesis of related compounds involves expanding the substrate scope of the procedure for the synthesis of 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids . The process includes intramolecular cyclization in the presence of propionic anhydride .


Chemical Reactions Analysis

Related compounds, such as 3-Imino(hydrazinylidene)furan-2(3H)-ones, are known for their high reactivity . They readily react with nucleophiles to produce both acyclic and heterocyclic structures .

Safety And Hazards

The synthesized compounds related to “2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide” were evaluated for their anti-inflammatory activity and acute toxicity . Some compounds showed significant anti-inflammatory activity at a level comparable to or exceeding that for medically used reference drugs .

Future Directions

The development of new approaches to the synthesis of biologically active compounds with low toxicity is a crucial problem in modern pharmaceutics and medicinal chemistry . Therefore, the synthesis of new compounds promising for practical application, in particular as medicines, is one of the priority areas in the development of synthetic organic chemistry .

properties

IUPAC Name

2-[(4-bromophenyl)hydrazinylidene]propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O2/c10-5-1-3-6(4-2-5)13-14-7(8(11)15)9(12)16/h1-4,13H,(H2,11,15)(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVNOYMUWRLADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C(=O)N)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromophenyl)hydrazinylidene]propanediamide

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